molecular formula C15H14ClN5 B6443529 N-[(4-chlorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 2549046-25-3

N-[(4-chlorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B6443529
CAS No.: 2549046-25-3
M. Wt: 299.76 g/mol
InChI Key: VIOPWTQJIDZMOL-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorophenylmethyl group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via a nucleophilic substitution reaction using a pyrazole derivative and a suitable leaving group on the pyrimidine ring.

    Attachment of the Chlorophenylmethyl Group: The chlorophenylmethyl group can be attached through a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenylmethyl group or the pyrazolyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.

    Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It serves as a tool compound to study enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine: Similar structure but lacks the methyl group on the pyrazole ring.

    N-[(4-chlorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyridine-4-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

Uniqueness

N-[(4-chlorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5/c1-11-7-20-21(9-11)15-6-14(18-10-19-15)17-8-12-2-4-13(16)5-3-12/h2-7,9-10H,8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOPWTQJIDZMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=NC=NC(=C2)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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